molecular formula C15H11N3S2 B255909 MFCD04064772

MFCD04064772

Cat. No.: B255909
M. Wt: 297.4 g/mol
InChI Key: LDRKXKSNSGXRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD04064772 is a halogenated aromatic compound, likely belonging to the boronic acid or ester family, given its structural similarities to compounds documented in the literature. These compounds are critical in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science due to their reactivity and tunable properties .

Properties

Molecular Formula

C15H11N3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile

InChI

InChI=1S/C15H11N3S2/c1-10-2-4-11(5-3-10)12-8-20-15-13(12)14(17-9-18-15)19-7-6-16/h2-5,8-9H,7H2,1H3

InChI Key

LDRKXKSNSGXRIF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04064772 typically involves the reaction of a thienopyrimidine derivative with a suitable sulfanylacetonitrile precursor. One common method involves the use of 3-bromothiophene-2-carbaldehyde or its nitrile derivative, which reacts with ethyl 2-sulfanylacetate or 2-sulfanylacetamide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD04064772 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD04064772 has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD04064772 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Properties

Property This compound (Inferred) CAS 1046861-20-4 CAS 107947-17-1
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₈H₆BrClO₂
Molecular Weight ~235 g/mol 235.27 g/mol 249.49 g/mol
Key Functional Groups Boronic acid Boronic acid Ester
Log Po/w (XLOGP3) ~2.0–2.5 2.15 3.02 (estimated)
TPSA ~40 Ų 40.46 Ų 26.30 Ų

Structural Insights :

  • CAS 1046861-20-4 shares a boronic acid group, enhancing its hydrophilicity and reactivity in cross-coupling reactions.
  • CAS 107947-17-1 , as an ester, exhibits higher lipophilicity (higher Log Po/w), favoring membrane permeability in drug design.

Solubility and Pharmacokinetic Profiles

Metric This compound (Inferred) CAS 1046861-20-4 CAS 107947-17-1
Solubility (mg/mL) ~0.2–0.3 0.24 0.12 (estimated)
GI Absorption High High Moderate
BBB Permeability Yes Yes No
CYP Inhibition No No No

Functional Implications :

  • The boronic acid group in CAS 1046861-20-4 and this compound likely enables high GI absorption and BBB penetration, making them candidates for central nervous system-targeted drugs.
  • The ester group in CAS 107947-17-1 reduces solubility but improves metabolic stability, a trade-off critical in prodrug design .

Reactivity in Cross-Coupling Reactions

  • CAS 1046861-20-4 demonstrates high efficiency in Suzuki-Miyaura reactions due to its boronic acid group, enabling aryl-aryl bond formation.
  • CAS 107947-17-1 is less reactive in cross-coupling but serves as a stable intermediate in ester hydrolysis for carboxylic acid synthesis .

Pharmacological Potential

  • Boronic acids (this compound and CAS 1046861-20-4) show promise as protease inhibitors or boron neutron capture therapy agents.
  • Esters (CAS 107947-17-1) are leveraged for controlled drug release due to hydrolytic stability in physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.